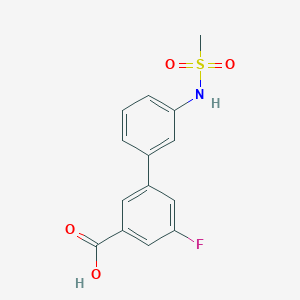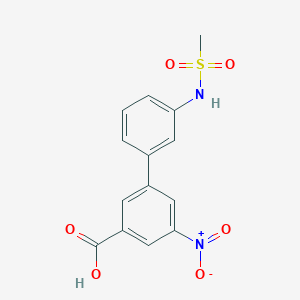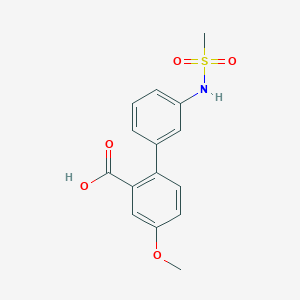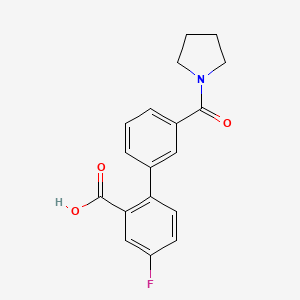
3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, also known as 3-HPCPA, is a synthetic compound with a unique structure and a wide range of applications in scientific research. This compound has been extensively studied for its potential use in a variety of biochemical and physiological processes.
科学的研究の応用
3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug delivery, gene regulation, and cancer research. In drug delivery, 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used as a carrier to deliver drugs to specific target sites. It has also been used to regulate gene expression in cells, as well as to inhibit the growth of cancer cells. Additionally, 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in studies of the neuroprotective effects of drugs, as well as in studies of the effects of certain hormones on the development of certain diseases.
作用機序
The mechanism of action of 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as a chelator, binding to metal ions in the body and preventing them from participating in certain biochemical reactions. It is also believed to act as an antioxidant, scavenging free radicals and preventing them from damaging cells. Additionally, 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes, which may explain its effects on gene expression and cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% are still being studied. However, it has been shown to have a variety of effects on cells and organisms. In particular, 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, it has been shown to have an effect on the development of certain diseases, such as diabetes and obesity.
実験室実験の利点と制限
The main advantage of using 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in lab experiments is its low toxicity. This compound has a low toxicity profile and is generally considered to be safe to use in laboratory settings. Additionally, 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short shelf-life and is sensitive to light and heat.
将来の方向性
The potential future applications of 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% are numerous. For example, it could be used to develop new drugs for the treatment of cancer, diabetes, and obesity. Additionally, it could be used to develop new methods of drug delivery, gene regulation, and neuroprotection. Finally, it could be used to develop new methods of diagnosing and treating various diseases.
合成法
The synthesis of 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is a relatively straightforward process that involves the reaction of 4-hydroxybenzoic acid and 3-pyrrolidinylcarbonylphenylhydrazine. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80°C for several hours. The product is then purified by recrystallization and dried to yield a white crystalline powder.
特性
IUPAC Name |
3-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-11-14(18(22)23)6-7-15(16)12-4-3-5-13(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSPWLRDDCMETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692093 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261995-64-5 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














